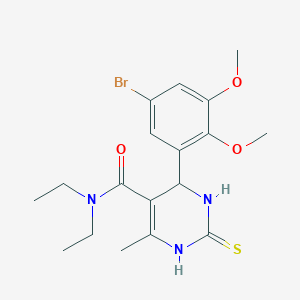

4-(5-bromo-2,3-dimethoxyphenyl)-N,N-diethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Übersicht

Beschreibung

4-(5-bromo-2,3-dimethoxyphenyl)-N,N-diethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H24BrN3O3S and its molecular weight is 442.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 441.07218 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pyrimidine Analogs in Cancer Research

Pyrimidine analogs, such as Bromodeoxyuridine (BrdUrd), have been utilized extensively in cancer research. BrdUrd, a brominated pyrimidine derivative, is incorporated into the DNA of proliferating cells, allowing for the study of cell kinetics in human malignancies through in vivo administration. This method, combined with flow cytometry, enables the measurement of the DNA synthesis time and the BrdUrd-labeling index on the same tissue sample, providing valuable data for clinical trials focused on the prognostic relevance of proliferative parameters in planning radio- and/or chemotherapy (Riccardi et al., 1988).

Environmental and Occupational Exposures

Research on polybrominated diphenyl ethers (PBDEs), which share structural similarities with the brominated component of the compound , highlights concerns regarding environmental and occupational exposures. Studies have found that PBDEs, used as flame retardants, have become ubiquitous environmental contaminants, leading to exposure among various populations, including workers in specific industries and the general public. These studies emphasize the need for understanding exposure pathways and potential health impacts of such chemicals (Sjödin et al., 1999).

Psychoactive Substance Research

Research into psychoactive substances provides insights into the pharmacological and toxicological profiles of brominated phenethylamines, which may share some structural characteristics with the compound of interest. These studies contribute to the understanding of the mechanisms underlying the effects of these substances, including their interaction with neurotransmitter systems and potential risks associated with their use. Such research is crucial for informing public health policies and clinical practices regarding the management of substance-related disorders and intoxications (Adamowicz et al., 2013).

Wirkmechanismus

Target of Action

The primary target of this compound is the dopamine receptors . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the complex neural pathways that regulate functions such as mood, reward, and motor control .

Mode of Action

The compound exhibits agonistic activity on the dopamine receptors . As an agonist, it binds to and activates these receptors, mimicking the effect of the natural neurotransmitter, dopamine . This can result in a variety of physiological responses, depending on the specific type of dopamine receptor and its location in the CNS .

Biochemical Pathways

The activation of dopamine receptors triggers a cascade of biochemical reactions within the neuron. For instance, the D1 family of dopamine receptors, when activated, stimulates the production of cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a key role in many cellular processes . On the other hand, the D2 family of receptors can inhibit the production of cAMP .

Pharmacokinetics

It is suggested that due to its high log p value, it should easily cross the blood-brain barrier . This is crucial for its activity, as the dopamine receptors it targets are located within the CNS .

Result of Action

The activation of dopamine receptors by this compound can have a variety of effects at the molecular and cellular level, depending on the specific receptor subtype and its location. For instance, it may modulate the activity of neurons in certain brain regions, influencing behaviors such as mood and motor control .

Eigenschaften

IUPAC Name |

4-(5-bromo-2,3-dimethoxyphenyl)-N,N-diethyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrN3O3S/c1-6-22(7-2)17(23)14-10(3)20-18(26)21-15(14)12-8-11(19)9-13(24-4)16(12)25-5/h8-9,15H,6-7H2,1-5H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOVSOFDRGSKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(NC(=S)NC1C2=C(C(=CC(=C2)Br)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4050274.png)

![2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile](/img/structure/B4050276.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate](/img/structure/B4050296.png)

![(5E)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4050299.png)

![2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4050313.png)

![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4050315.png)

![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4050331.png)

![4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B4050354.png)

![methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4050358.png)

![9-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B4050359.png)

![1-[(2-ethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4050361.png)